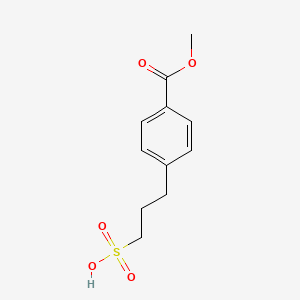

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is a chemical compound with the molecular formula C11H14O5S . It has a molecular weight of 258.29 g/mol . This compound is categorized as a heterocyclic organic compound .

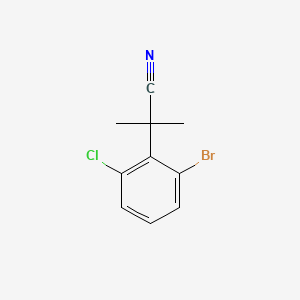

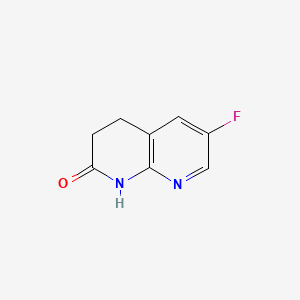

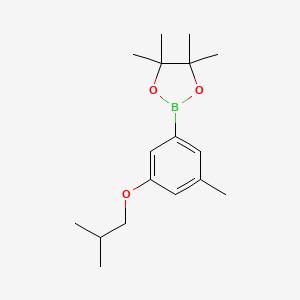

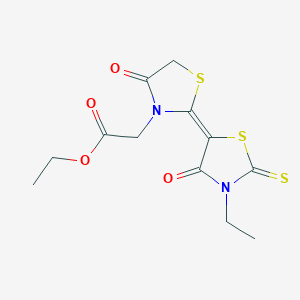

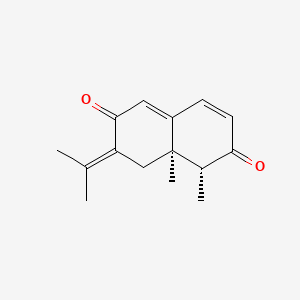

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCOC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O . The InChI key for this compound is OFGLQSUWZJEIHY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The exact mass of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is 258.05600 . It has 5 H-bond acceptors and 1 H-bond donor .Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes for Fuel Cell Applications

A study by Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) that incorporates a methoxy group, which upon further functionalization, can be grafted with sulfonated side chains. This development results in comb-shaped sulfonated polymers with high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (D. Kim, G. Robertson, M. Guiver, 2008).

Synthesis and Antimicrobial Evaluation

Fadda et al. (2016) explored the use of sultones (internal esters of hydroxyl sulfonic acid) as chemical intermediates to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. The study synthesized novel functionalized N-sulfonates with potential antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Catalysis and Polymer Synthesis

Research into the synthesis and purification of various derivatives, such as the preparation of 2,2'-bis-[p-(β-hydroxy-ethoxy-)phenyl]-propane-dimethacrylate, involves the use of toluene-4-sulfonic acid as a catalyst, showcasing the role of sulfonic acid derivatives in facilitating esterification reactions and polymer synthesis processes. This approach offers insights into material science and polymer chemistry, emphasizing the catalytic utility of sulfonic acid derivatives in synthesizing complex organic compounds (Jiao Jia-ju, Tan Lin, 2003).

Surface Modification and Material Properties Enhancement

Ansink and Cerfontain (1995) investigated the sulfonation of cyclopropylbenzene and cyclopropyl phenyl ketone with sulfur trioxide, leading to various derivatives that include sulfonic acid functionalities. Such studies contribute to the understanding of chemical reactions involving sulfonic acid derivatives and their potential applications in modifying surface properties or enhancing material properties (W. Ansink, H. Cerfontain, 1995).

Eigenschaften

IUPAC Name |

3-(4-methoxycarbonylphenyl)propane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-16-11(12)10-6-4-9(5-7-10)3-2-8-17(13,14)15/h4-7H,2-3,8H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLQSUWZJEIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676550 |

Source

|

| Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid | |

CAS RN |

1223748-39-7 |

Source

|

| Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)